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CAS No.: 33927-05-8

Cat. No.: B1363782

Get Quote

This technical guide provides an in-depth analysis of the spectral data for Methyl 4-hydroxy-
3,5-dinitrobenzoate (alternatively named 4-Carbomethoxy-2,6-dinitrophenol), a key reagent in

synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug

development, this document synthesizes foundational spectroscopic principles with practical,

field-proven methodologies to ensure a thorough understanding and confident application of

this compound's structural data.

Introduction and Molecular Overview
Methyl 4-hydroxy-3,5-dinitrobenzoate (MHDB), with the molecular formula C₈H₆N₂O₇ and a

molecular weight of 242.14 g/mol , is a highly functionalized aromatic ester.[1] Its structure is

characterized by a central benzene ring substituted with a hydroxyl group, a methyl ester

group, and two nitro groups. This unique arrangement of electron-withdrawing and electron-

donating groups creates a distinct electronic environment, making MHDB a valuable tool in

synthetic chemistry, particularly as a glycosyl donor in the synthesis of complex
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oligosaccharides under neutral conditions. Understanding its spectral signature is paramount

for verifying its purity, confirming its identity, and tracking its transformations in chemical

reactions.

This guide will deconstruct the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS)

data of MHDB, explaining the rationale behind the observed signals and providing robust

protocols for data acquisition.

Predicted Spectral Features and Molecular Structure
Before analyzing the experimental data, a theoretical examination of the MHDB structure

allows us to predict its key spectral characteristics. The molecule's symmetry is a defining

feature; a C₂ axis of symmetry passes through the C1-C4 axis of the benzene ring. This

symmetry dictates that the two nitro groups are equivalent, as are the two aromatic protons and

the two carbons to which the nitro groups are attached.

¹H NMR: We anticipate a singlet for the two equivalent aromatic protons (H-2 and H-6), a

singlet for the three methyl ester protons, and a signal for the phenolic hydroxyl proton,

which may be broad and of variable chemical shift.

¹³C NMR: Due to symmetry, only five signals are expected for the eight carbon atoms: one

for the methyl ester carbon, one for the carbonyl carbon, and four for the aromatic carbons

(C-1, C-2/C-6, C-3/C-5, and C-4).

IR Spectroscopy: Key vibrational modes should include a broad O-H stretch for the phenol,

characteristic N-O stretches for the nitro groups, a C=O stretch for the ester, and various

C=C and C-H stretches for the aromatic ring.

Mass Spectrometry: The molecular ion peak (M⁺) is expected at m/z 242. Subsequent

fragmentation is likely to involve the loss of the methoxy group (-OCH₃), the methyl group (-

CH₃), or the nitro groups (-NO₂).

The following diagram illustrates the molecular structure and numbering scheme used for

spectral assignments.

Caption: Molecular Structure of Methyl 4-hydroxy-3,5-dinitrobenzoate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. By probing

the magnetic properties of atomic nuclei, it provides detailed information about the chemical

environment of individual atoms.

Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum provides a map of the hydrogen atoms within a molecule. The chemical

shift (δ) indicates the electronic environment of a proton, the integration reveals the number of

protons responsible for the signal, and the multiplicity (splitting pattern) shows the number of

neighboring protons.

Sample Preparation: Dissolve 5-10 mg of high-purity MHDB in ~0.7 mL of a deuterated

solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is

critical; DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to slow the

exchange of labile protons like the phenolic -OH, allowing for its observation.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference

standard (δ = 0.00 ppm).

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or

higher). A higher field strength provides better signal dispersion and resolution.

Data Acquisition:

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve maximum homogeneity and resolution.

Acquire the spectrum using a standard pulse sequence. A sufficient number of scans

(typically 8-16) should be averaged to obtain a good signal-to-noise ratio.

Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate

the signals.

The following table summarizes the ¹H NMR spectral data for MHDB, based on data reported in

the literature for its synthesis.
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment
Causality and
Insights

~9.0 s 2H Ar-H

This downfield

shift is caused by

the strong

deshielding

effect of the

adjacent

electron-

withdrawing nitro

and carbonyl

groups. The

signal appears

as a singlet due

to the magnetic

equivalence of

the two aromatic

protons (H-2 and

H-6) resulting

from the

molecule's C₂

symmetry.

~3.9 s 3H -OCH₃

This is a typical

chemical shift for

methyl ester

protons. It is a

singlet as there

are no adjacent

protons to cause

splitting.

Variable (>10) br s 1H -OH The chemical

shift of this

phenolic proton

is highly

dependent on

solvent,
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concentration,

and temperature

due to hydrogen

bonding. In

DMSO-d₆, it

often appears as

a broad singlet at

a very downfield

position. In

CDCl₃, it may be

broader or

exchange with

trace water,

sometimes

rendering it

unobservable.

Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. As the

natural abundance of the ¹³C isotope is low (~1.1%), longer acquisition times or more

concentrated samples are typically required compared to ¹H NMR.

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher

concentration (20-50 mg) may be beneficial for reducing acquisition time.

Instrument Setup: Use the same spectrometer as for ¹H NMR, switching the probe to the ¹³C

frequency.

Data Acquisition:

Acquire a proton-decoupled spectrum. This is the standard method, where all ¹H-¹³C

couplings are removed, resulting in each unique carbon appearing as a singlet.

A sufficient number of scans (e.g., 128-1024 or more) is required to achieve an adequate

signal-to-noise ratio.
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Data Processing: Fourier transform and phase correct the spectrum.

The table below presents the expected and reported ¹³C NMR data for MHDB.
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Chemical Shift (δ) ppm Assignment Causality and Insights

~163 C=O

The carbonyl carbon of the

ester group appears

significantly downfield, which is

characteristic of this functional

group.

~155 C-OH

The aromatic carbon attached

to the hydroxyl group (C-4) is

deshielded by the oxygen

atom and appears in this

region.

~140 C-NO₂

The carbons bearing the nitro

groups (C-3 and C-5) are

equivalent due to symmetry.

They are strongly deshielded

by the electron-withdrawing

effect of the nitro groups.

~128 C-H

The two equivalent aromatic

methine carbons (C-2 and C-6)

appear in the typical aromatic

region.

~125 C-COOCH₃

The quaternary carbon

attached to the ester group (C-

1) is also found in the aromatic

region. Its exact shift is

influenced by the attached

carbonyl group.

~53 -OCH₃

The methyl carbon of the ester

group appears in the aliphatic

region, consistent with an sp³

hybridized carbon attached to

an oxygen atom.
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Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which

corresponds to the excitation of molecular vibrations (stretching, bending, etc.). It is an

excellent tool for identifying the presence of specific functional groups.

Sample Preparation: Place a small amount of the solid MHDB sample directly onto the

crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean.

Data Acquisition:

Collect a background spectrum of the empty ATR crystal. This is crucial to subtract the

absorbance of air (CO₂ and H₂O).

Apply pressure to the sample to ensure good contact with the crystal.

Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-

quality spectrum.

Data Processing: The background is automatically subtracted from the sample spectrum to

yield the final absorbance or transmittance plot.

The characteristic IR absorption bands for MHDB are summarized below.
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Wavenumber
(cm⁻¹)

Vibration Type Functional Group Insights

3100-3500 (broad) O-H stretch Phenolic -OH

The broadness of this

peak is a classic

indicator of hydrogen

bonding.

~3100 C-H stretch Aromatic C-H

Aromatic C-H

stretching vibrations

typically appear above

3000 cm⁻¹.

~1730 C=O stretch Ester C=O

This strong, sharp

absorption is highly

characteristic of the

carbonyl group in an

ester.

~1540 & ~1350
N-O asymmetric &

symmetric stretch
Nitro (-NO₂)

The presence of two

strong absorption

bands in these

regions is definitive

proof of the nitro

groups.

~1600 & ~1470 C=C stretch Aromatic Ring

These absorptions are

due to the stretching

vibrations within the

benzene ring.

~1250 C-O stretch Ester & Phenol C-O

This region contains

contributions from

both the ester and

phenol C-O single

bond stretching

vibrations.

Mass Spectrometry (MS)
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Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio

(m/z) of ionized molecules. It provides the exact molecular weight and crucial information about

the structure through the analysis of fragmentation patterns.

Sample Preparation: Prepare a dilute solution (e.g., 10-100 µM) of MHDB in a suitable

solvent such as methanol or acetonitrile.

Instrument Setup: Use an Electrospray Ionization (ESI) mass spectrometer. ESI is a soft

ionization technique that is well-suited for polar molecules and minimizes fragmentation,

allowing for clear observation of the molecular ion.

Data Acquisition:

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

Acquire the spectrum in either positive or negative ion mode. In negative ion mode, the

deprotonated molecule [M-H]⁻ is expected at m/z 241.1. In positive ion mode, adducts like

[M+H]⁺ or [M+Na]⁺ might be observed.

Data Processing: The resulting spectrum plots ion intensity versus the m/z ratio.

For a molecule like MHDB, high-resolution mass spectrometry (HRMS) can confirm the

elemental composition.
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m/z Value Ion Interpretation

242.02 [M]⁺

Molecular ion (for EI) or

[M+H]⁺ adduct (for ESI,

calculated C₈H₇N₂O₇⁺ =

243.03)

241.01 [M-H]⁻

Deprotonated molecular ion

(for ESI, calculated C₈H₅N₂O₇⁻

= 241.01)

211.02 [M-OCH₃]⁺
Loss of the methoxy radical

from the ester group.

196.02 [M-NO₂]⁺

Loss of a nitro group, a

common fragmentation

pathway for nitroaromatics.

The fragmentation pathway can be visualized to understand the relationships between the

major observed ions.

[M]⁺˙
m/z 242

[M-OCH₃]⁺
m/z 211- •OCH₃

[M-NO₂]⁺
m/z 196

- •NO₂

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Comprehensive Spectroscopic and Methodological
Guide to Methyl 4-hydroxy-3,5-dinitrobenzoate]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1363782/docs#a-comprehensive-spectroscopic-
and-methodological-guide-to-methyl-4-hydroxy-3-5-dinitrobenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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